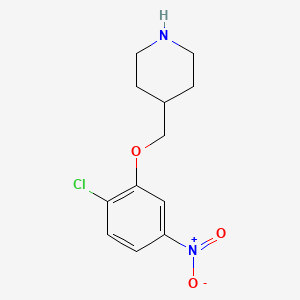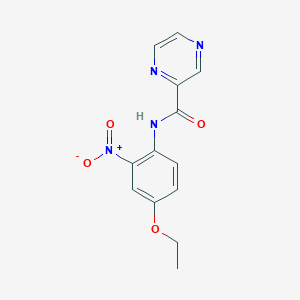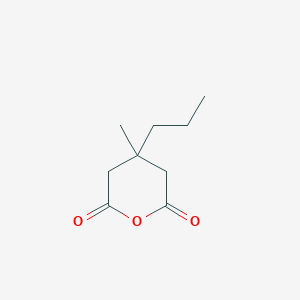amino}propanoicacid](/img/structure/B8274617.png)
3-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}propanoicacid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, which can be removed under acidic conditions, making it useful in multi-step synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}propanoicacid typically involves the reaction of 3-amino propanoic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and results in the formation of the Boc-protected amino acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}propanoicacid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of the deprotected amino acid or other derivatives.
Aplicaciones Científicas De Investigación
3-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}propanoicacid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}propanoicacid involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group. The compound’s molecular targets and pathways depend on the specific application and the nature of the molecules being synthesized .
Comparación Con Compuestos Similares
3-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}propanoicacid can be compared with other Boc-protected amino acids and derivatives:
N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but with an ethanolamine backbone.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another Boc-protected compound with a different functional group.
Boc-beta-alanine: A Boc-protected beta-alanine derivative.
These compounds share the common feature of the Boc protecting group, but differ in their specific structures and applications, highlighting the versatility and utility of Boc-protected compounds in organic synthesis .
Propiedades
Fórmula molecular |
C10H19NO5 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
3-[2-hydroxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11(6-7-12)5-4-8(13)14/h12H,4-7H2,1-3H3,(H,13,14) |
Clave InChI |
HKVQWBJTOOSNIP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CCC(=O)O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-[(2-Methoxy-3-pyridyl)methyl]-2-piperidyl]-1-ethanol](/img/structure/B8274556.png)
![2-[(3-Chlorophenyl)thio]-5-nitrobenzaldehyde](/img/structure/B8274559.png)




![3-Nitro-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-2-amine](/img/structure/B8274587.png)

![8-Phenyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophen-4-amine](/img/structure/B8274604.png)



